1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
描述
1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a piperazine derivative characterized by a 2-phenylethyl group attached to the piperazine nitrogen and a benzoyl moiety substituted with a pyridin-2-yloxy group at the 3-position. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds. Piperazine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and neuropsychiatric effects .
属性
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(21-9-6-10-22(19-21)29-23-11-4-5-13-25-23)27-17-15-26(16-18-27)14-12-20-7-2-1-3-8-20/h1-11,13,19H,12,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUONCNVVMRJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the phenylethyl and pyridin-2-yloxybenzoyl groups. One common method involves the reaction of 1-(2-phenylethyl)piperazine with 3-(pyridin-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyridin-2-yloxybenzoyl group can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield phenylacetic acid, while reduction of the pyridin-2-yloxybenzoyl group can produce the corresponding alcohol.
科学研究应用
Medicinal Chemistry
The compound exhibits significant potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with various biological targets makes it a candidate for the development of new drugs.
- Antidepressant Activity : Research indicates that piperazine derivatives can influence serotonin receptors, which are crucial in mood regulation. The specific compound may modulate these receptors, leading to antidepressant effects. Studies have shown that similar piperazine derivatives can enhance serotonergic activity, suggesting that this compound could be explored for treating depression .
- Anticancer Properties : The compound's structural features may allow it to inhibit certain cancer cell lines. Compounds with similar frameworks have been studied for their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression. One study highlighted the potential of piperazine-based compounds as HDAC inhibitors, suggesting that 1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine might exhibit similar anticancer properties .
Neuroscience Applications
The compound's interaction with neurotransmitter systems positions it as a candidate for research in neuroscience .
- Cognitive Enhancement : Given its potential to influence acetylcholine pathways, this compound could be investigated for cognitive enhancement properties. Piperazine derivatives have been shown to inhibit human acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby potentially enhancing cognitive functions and memory .
- Neuroprotective Effects : The ability of similar compounds to prevent neurodegeneration by inhibiting amyloid peptide aggregation in Alzheimer's disease suggests that this compound could also be explored for neuroprotective applications. Its interaction with the peripheral anionic site of acetylcholinesterase might provide insights into its mechanism as a neuroprotective agent .
Drug Development and Synthesis
The synthesis of this compound can be approached using various synthetic routes that enhance yield and purity.
- Synthetic Strategies : Recent advancements in synthetic methodologies allow for the efficient production of piperazine derivatives. For instance, the use of Grignard reagents has been effective in synthesizing substituted piperazines with high yields and selectivity. Techniques such as dynamic NMR characterization and X-ray diffraction studies have been employed to confirm the structural integrity of synthesized compounds .
作用机制
The mechanism of action of 1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may interact with hydrophobic pockets, while the pyridin-2-yloxybenzoyl group can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to the observed biological effects .
相似化合物的比较
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine ()
- Structure : Retains the 2-phenylethyl group but replaces the pyridin-2-yloxybenzoyl moiety with a 3-chlorophenyl group.
- The 3-chlorophenyl group increases lipophilicity (ClogP ≈ 4.2) compared to the target compound (estimated ClogP ≈ 3.8).
- Implications : Likely differences in receptor affinity and metabolic stability due to altered electronic and steric profiles .
1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine ()
- Structure : Differs only in the substitution of the 2-phenylethyl group with a 2-chlorophenyl group.
- Reduced alkyl chain length may decrease membrane permeability compared to the target compound .
Benzoyl-Substituted Piperazine Derivatives
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b, )
1-(4-Methoxyphenyl)piperazine ()
- Structure : Simplifies the scaffold with a single 4-methoxyphenyl group.
- Key Differences :
Antimicrobial Activity
- Target Compound: No direct evidence of antimicrobial activity, but structurally similar 1-(2-methoxyphenyl)-piperazine derivatives () showed antibacterial effects against Gram-positive bacteria (MIC = 8–16 µg/mL). The pyridinyloxy group may offer unique interactions with bacterial enzymes .
- 1-(4-Nitrophenyl)piperazine Derivatives () : Demonstrated antimycobacterial activity (MIC = 15 µM against M. kansasii). Lipophilicity and electron-donating substituents were critical for efficacy, suggesting the target compound’s pyridinyloxy group may require optimization for similar activity .
Neuropsychiatric Potential
- Fluoxetine Analogs (): 2-(4-fluorophenoxy)-2-phenylethyl piperazines (e.g., compound 7) showed SSRI activity. The target compound’s pyridinyloxy group may mimic fluorophenoxy interactions but with reduced potency due to lower electron withdrawal .
- Self-Administration Studies (): A piperazine derivative with bis(4-fluorophenyl)methoxyethyl and phenylpropyl groups maintained self-administration in primates, indicating dopamine/norepinephrine reuptake inhibition. The target compound’s structure lacks these substituents, likely altering its psychostimulant profile .
Physicochemical and Pharmacokinetic Comparison
生物活性
The compound 1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine , identified by its CAS number 1705677-91-3, is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 387.5 g/mol
- CAS Number : 1705677-91-3
Structural Representation
The compound features a piperazine ring substituted with a phenylethyl group and a pyridin-2-yloxybenzoyl moiety, contributing to its diverse biological interactions.
Anticancer Properties
Research has indicated that compounds with similar piperazine structures exhibit significant anticancer properties. The following table summarizes the findings related to the activity of related piperazine derivatives:
| Compound Name | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| Compound A | K562 | 1.42 | |
| Compound B | T47D | 0.33 | |
| Compound C | A549 | 12.67 | |
| Compound D | HeLa | 4.67 |
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, including breast cancer (T47D) and leukemia (K562).
- Induction of Apoptosis : Studies suggest that piperazine derivatives can induce apoptosis through various pathways, including the mitochondrial pathway and caspase activation.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G2/M phase, further contributing to their anticancer effects.
Structure-Activity Relationships (SAR)
The presence of specific substituents on the piperazine ring significantly influences the biological activity of these compounds. For instance:
- The phenyl group at C-2 enhances anti-K562 activity.
- Halogen substitutions on the benzene ring improve potency against certain cancer cell lines.
These findings indicate that careful modification of the molecular structure can lead to enhanced therapeutic efficacy.
Study 1: Evaluation Against Breast Cancer Cell Lines
In a study evaluating various piperazine derivatives, This compound was tested against T47D breast cancer cells. The compound exhibited an IC value of approximately 1.42 µM, demonstrating significant cytotoxicity compared to standard treatments like doxorubicin (IC = 0.33 µM). This suggests that while effective, it may not surpass existing therapies yet holds promise for further development .
Study 2: In Vitro Activity Against Lung Cancer Cells
Another investigation assessed the activity of related piperazine compounds against A549 lung cancer cells. The derivatives showed varying degrees of potency, with some achieving IC values as low as 12.67 µM, indicating potential for development as therapeutic agents in lung cancer treatment .
常见问题
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 65-75% | |
| Acylation | AlCl₃, DCM, RT | 50-60% |
Basic: Which spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., piperazine chair conformation, aromatic substituents) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 430.2 [M+H]⁺) .
Basic: What biological targets are hypothesized for this compound?
Methodological Answer:
Structural analogs show affinity for:
- Serotonin Receptors (5-HT₁A/5-HT₂A) : Critical for antidepressant/anxiolytic activity .
- Dopamine D₂ Receptors : Potential antipsychotic applications .
- Antimicrobial Targets : Biofilm inhibition in Bacillus subtilis and E. coli via disruption of quorum sensing .
Advanced: How can selectivity for serotonin receptors be optimized?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Nitro or fluoro substituents on the benzoyl moiety enhance 5-HT₁A affinity .
- Steric Modifications : Bulky groups on the phenylethyl chain reduce off-target binding to adrenergic receptors .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses and guide substituent design .
Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS in plasma/tissue homogenates .
- Metabolite Identification : LC-MS/MS detects active metabolites that may explain in vivo activity .
- Formulation Adjustments : Use β-cyclodextrin to enhance solubility (note: may reduce activity due to steric effects) .
Advanced: Integrate molecular docking into antibacterial derivative design
Methodological Answer:
Target Identification : Prioritize bacterial enzymes (e.g., DNA gyrase) via homology modeling.
Docking Workflow :
- Prepare ligand (compound) and receptor (PDB: 1KZN) files.
- Run simulations (e.g., Schrödinger Glide) to score binding energies .
Validation : Compare docking results with MIC assays against Gram-positive/-negative strains .
Advanced: Assessing pharmacokinetics in preclinical studies
Methodological Answer:
- ADME Profiling :
- Toxicology : Hemolytic assays (RBC lysis) and Ames tests (mutagenicity) ensure safety .
Basic: Functional groups influencing chemical reactivity
Methodological Answer:
- Piperazine Ring : Basic nitrogen sites enable protonation (pKa ~8.5) and salt formation .
- Benzoyl Group : Electrophilic carbonyl participates in nucleophilic substitutions .
- Pyridinyloxy Moiety : Aromatic π-π stacking with biological targets .
Advanced: Modifying binding affinity via electron-withdrawing groups
Methodological Answer:
- Position-Specific Effects :
- Meta-Substitution (Pyridine) : Fluorine at C3 increases dopamine D₂ binding (Ki ~15 nM) .
- Para-Substitution (Benzoyl) : Nitro groups reduce 5-HT₂A affinity (ΔKi +20 nM) .
- Synthetic Routes : Introduce substituents via Pd-catalyzed cross-coupling (Suzuki-Miyaura) .
Advanced: Scaling synthesis while maintaining purity
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
